molecular formula C20H18N2O3S B1673315 HMN-154 CAS No. 173528-92-2

HMN-154

Cat. No.: B1673315
CAS No.: 173528-92-2
M. Wt: 366.4 g/mol
InChI Key: CIJCDFMGZYKSSC-VOTSOKGWSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of HMN-154 involves the reaction of 4-methoxybenzenesulfonyl chloride with 2-aminophenylacetic acid to form an intermediate, which is then reacted with 4-vinylpyridine under specific conditions to yield the final product . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography are common in industrial settings to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

HMN-154 undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

The compound exhibits potent cytotoxic effects against various cancer cell lines, notably:

  • KB cells : IC50 = 0.0026 μg/mL
  • Colon38 cells : IC50 = 0.003 μg/mL

These values indicate that HMN-154 is highly effective at low concentrations, making it a promising candidate for further development in cancer treatment .

Antitumor Activity

This compound has shown efficacy in preclinical models, particularly against multidrug-resistant cancer cells. It has been reported to enhance the sensitivity of these cells to other chemotherapeutic agents, such as Adriamycin, by suppressing the expression of the multidrug resistance gene (MDR1) through its action on NF-Y .

Cell Line Studies

In vitro studies have demonstrated that this compound can inhibit the growth of various tumor cell lines. For example, it was effective against human ovarian cancer sublines that are resistant to standard treatments .

Case Study 1: Inhibition of Multidrug Resistance

A study investigated HMN-176 (an active metabolite related to this compound) and its ability to overcome multidrug resistance in a human ovarian cancer model. Treatment with HMN-176 significantly reduced MDR1 expression, thereby restoring sensitivity to Adriamycin and enhancing overall therapeutic efficacy .

StudyCell LineTreatmentResult
K2/ARSHMN-176Reduced MDR1 expression; increased sensitivity to Adriamycin

Case Study 2: Cytotoxicity Evaluation

Another study evaluated the cytotoxic effects of this compound on KB and Colon38 cells. The results indicated exceptionally low IC50 values, suggesting that this compound could be a vital component in developing targeted cancer therapies .

Cell LineIC50 Value (μg/mL)
KB0.0026
Colon380.003

Comparison with Similar Compounds

Similar Compounds

Uniqueness of HMN-154

This compound is unique due to its potent anticancer properties and its specific mechanism of action involving the inhibition of nuclear transcription factor Y binding to DNA. This distinguishes it from other sulfonamide compounds that are primarily used as antibiotics or anti-inflammatory agents .

Biological Activity

HMN-154 is a compound that has garnered attention in the field of cancer research due to its potential biological activity, particularly as an antitumor agent. This article delves into the biological mechanisms, efficacy, and research findings related to this compound, supported by data tables and case studies.

Overview of this compound

This compound is structurally related to HMN-176, which is known for its ability to circumvent multidrug resistance in cancer cells. The compound functions primarily through its interaction with transcription factors, notably NF-Y, which plays a critical role in regulating gene expression associated with cell proliferation and survival.

Inhibition of NF-Y Activity : this compound disrupts the binding of the NF-Y heterotrimer to DNA, thereby inhibiting the transcription of genes involved in cell cycle regulation and drug resistance. This mechanism is crucial for restoring chemosensitivity in multidrug-resistant cancer cells.

Cytotoxic Effects : The compound exhibits potent cytotoxicity against various human tumor cell lines. It induces cell cycle arrest at the G2/M phase and promotes apoptosis through DNA fragmentation. Unlike traditional microtubule-targeting agents, this compound does not interact directly with tubulin, which may reduce the risk of neurotoxicity often associated with such treatments.

Efficacy in Cancer Models

Research has demonstrated that this compound significantly reduces cell viability in several cancer models. The following table summarizes key findings from recent studies:

StudyCancer TypeConcentration (μM)Effect on Cell Viability (%)Mechanism
Ovarian350% decreaseMDR1 down-regulation
Breast1070% decreaseCell cycle arrest
Lung565% decreaseApoptosis induction

Case Studies

Case Study 1: Ovarian Cancer
A study involving K2 human ovarian cancer cells demonstrated that treatment with this compound led to a significant reduction in the expression of the MDR1 gene, which is often overexpressed in resistant cancer cells. This down-regulation was linked to enhanced sensitivity to Adriamycin, a common chemotherapeutic agent.

Case Study 2: Breast Cancer
In a separate investigation on breast cancer cell lines, this compound was shown to induce G2/M phase arrest and subsequent apoptosis. The study reported a marked reduction in cell viability at concentrations as low as 10 μM, highlighting its potential as an effective treatment option.

Clinical Implications

The promising results from preclinical studies suggest that this compound may serve as a valuable addition to existing cancer therapies, particularly for patients with multidrug-resistant tumors. Its unique mechanism of action could provide an alternative approach to overcoming resistance and improving treatment outcomes.

Properties

IUPAC Name

4-methoxy-N-[2-[(E)-2-pyridin-4-ylethenyl]phenyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-25-18-8-10-19(11-9-18)26(23,24)22-20-5-3-2-4-17(20)7-6-16-12-14-21-15-13-16/h2-15,22H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIJCDFMGZYKSSC-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C=CC3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2/C=C/C3=CC=NC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

173528-92-2
Record name HMN 154
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0173528922
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.